![molecular formula C16H20N2O5S B2857947 Dimethyl 3-[(2,6-dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate CAS No. 294848-63-8](/img/structure/B2857947.png)

Dimethyl 3-[(2,6-dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

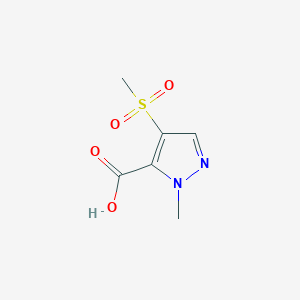

Dimethyl 3-[(2,6-dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate, also known as DMTCD, is a synthetic molecule that has recently been of great interest to scientists due to its potential applications in various fields of research. DMTCD is a heterocyclic compound, containing both nitrogen and sulfur atoms, which is of particular interest due to its unique structure and properties. This molecule has been studied extensively in recent years and has been found to have a wide range of potential applications in both scientific research and industrial processes.

Scientific Research Applications

Catalytic Applications

One significant application of dimethyl 3-[(2,6-dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate is in catalysis. It is used in palladium-catalyzed aminocarbonylation reactions. In a study by Wan et al. (2002), dimethylformamide was identified as an efficient source of carbon monoxide and dimethylamine in palladium-catalyzed aminocarbonylation, demonstrating the utility of related compounds in catalytic processes (Wan et al., 2002).

Stereochemical Properties

Another research focus is the stereochemical properties of compounds closely related to dimethyl 3-[(2,6-dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate. Pellegrini et al. (1997) explored the stereochemical characteristics of 3-aminoacetylthiazolidine-4-carboxylate esters, highlighting the importance of stereochemistry in such compounds (Pellegrini et al., 1997).

Corrosion Inhibition

Benzothiazole derivatives, which are structurally similar to the compound of interest, have been investigated for their corrosion inhibiting effects. Hu et al. (2016) synthesized benzothiazole derivatives to study their effectiveness against steel corrosion, providing insights into the potential use of related compounds in corrosion inhibition (Hu et al., 2016).

Synthesis and Structural Analysis

Research has also been conducted on the synthesis and solid-state structures of compounds similar to dimethyl 3-[(2,6-dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate. Pomerantz et al. (2002) described the synthesis of dimethyl 2,2'-bithiophenedicarboxylates and analyzed their crystal structures, demonstrating the compound's relevance in structural chemistry (Pomerantz et al., 2002).

Mechanism of Action

Mode of Action

Compounds with similar structures have been shown to exert antioxidant actions . These compounds work by forming a nitroxyl radical, which can neutralize harmful free radicals in the body .

Biochemical Pathways

Based on its structural similarity to other compounds, it may be involved in the regulation of oxidative stress pathways .

Pharmacokinetics

Therefore, its bioavailability, half-life, metabolism, and excretion rates are currently unknown .

Result of Action

Based on its potential antioxidant activity, it may help to protect cells from oxidative damage .

properties

IUPAC Name |

dimethyl 3-[(2,6-dimethylphenyl)carbamoyl]-1,3-thiazolidine-2,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5S/c1-9-6-5-7-10(2)12(9)17-16(21)18-11(14(19)22-3)8-24-13(18)15(20)23-4/h5-7,11,13H,8H2,1-4H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBNXPWICJDQCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)N2C(CSC2C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-3-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2857865.png)

![3-Benzyl-2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2857872.png)

![1-(2-methoxyethyl)-3,4,9-trimethyl-7-[(2E)-3-phenylprop-2-en-1-yl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2857874.png)

![6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B2857875.png)

![3-(2-Bromophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2857876.png)

![4-(2-fluorophenyl)-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2857878.png)

![tert-Butyl [1-(methylsulfonyl)piperidin-4-yl]methylcarbamate](/img/structure/B2857880.png)

![1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2857883.png)

![2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)butanamide](/img/structure/B2857885.png)